

# In-Depth Technical Guide: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

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## Compound of Interest

Compound Name: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

Cat. No.: B136557

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CAS Number: 146270-01-1

## A comprehensive overview for researchers, scientists, and drug development professionals

This technical whitepaper provides a detailed analysis of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine**, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its known biological relevance.

## Chemical and Physical Properties

**2-Chloro-4-(piperidin-1-ylmethyl)pyridine** is a substituted pyridine derivative with a piperidinomethyl group at the 4-position and a chlorine atom at the 2-position. It is a colorless to pale yellow liquid under standard conditions and is soluble in most organic solvents such as ethanol, ether, and acetic acid.<sup>[1]</sup>

The key physicochemical data for **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** (CAS: 146270-01-1) are summarized in the table below for easy reference.

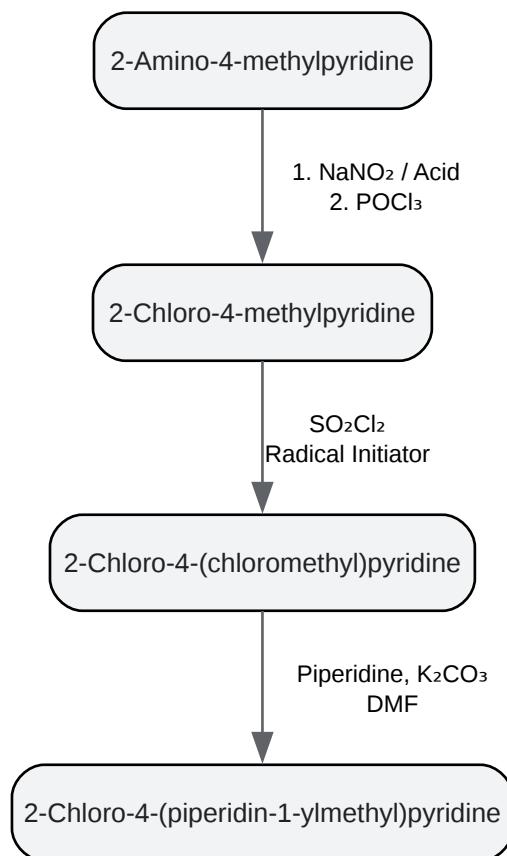
Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>15</sub> ClN <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	210.7 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Exact Mass	210.092377 u	<a href="#">[2]</a>
Density	1.164 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
Boiling Point	303.8 ± 27.0 °C (Predicted)	<a href="#">[2]</a>
Flash Point	137.5 ± 23.7 °C	<a href="#">[2]</a>
Vapor Pressure	0.001 mmHg at 25°C	<a href="#">[2]</a>
Refractive Index	1.563 (Predicted)	<a href="#">[2]</a>
Polar Surface Area (PSA)	16.1 Å <sup>2</sup>	<a href="#">[2]</a>
logP (XLogP3)	1.93	<a href="#">[2]</a>
InChI Key	FCGXHPOYGAGSIQ- UHFFFAOYSA-N	<a href="#">[2]</a>
Canonical SMILES	C1CCN(CC1)CC2=CC(=NC=C 2)Cl	

This compound is also available in salt forms, including the fumarate (CAS: 406484-55-7) and oxalate (CAS: 406484-56-8) salts, which may have different physical properties.[\[4\]](#)[\[5\]](#)

## Experimental Protocols: Synthesis

The synthesis of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** is a multi-step process. A common and efficient method involves the chlorination of 4-methylpyridine, followed by a reaction with piperidine.[\[6\]](#) The following is a detailed experimental protocol based on established synthesis routes.

## Synthesis Workflow

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### Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine.

## Step 1: Synthesis of 2-Chloro-4-methylpyridine

- To a solution of 2-amino-4-methylpyridine in a suitable acid (e.g., concentrated hydrochloric acid), an aqueous solution of sodium nitrite is added dropwise at a controlled temperature.
- The resulting intermediate is then treated with phosphorus oxychloride ( $\text{POCl}_3$ ) to yield 2-chloro-4-methylpyridine.<sup>[6]</sup>

## Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

- 2-Chloro-4-methylpyridine is dissolved in an appropriate solvent.
- Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) is added dropwise to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN), is added portion-wise during the addition of sulfuryl chloride.

- The product, 2-chloro-4-(chloromethyl)pyridine, is isolated by distillation under reduced pressure.[6]

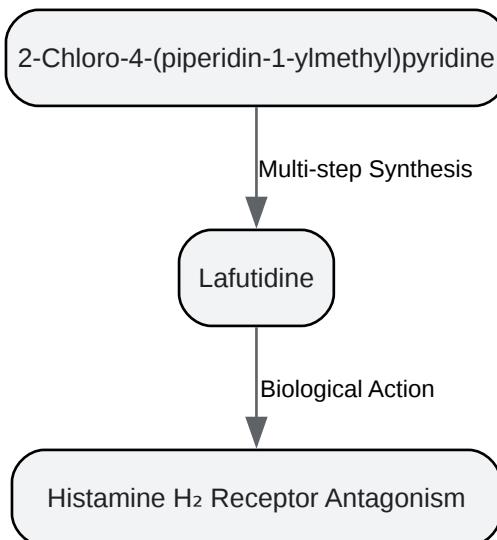
## Step 3: Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

- 2-Chloro-4-(chloromethyl)pyridine, piperidine, and potassium carbonate (as a base) are dissolved in N,N-dimethylformamide (DMF).
- The reaction mixture is heated and stirred for several hours.
- After completion of the reaction, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- The organic layer is dried and the solvent is evaporated to yield **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** as a light yellow oily liquid.[6]

## Biological Relevance and Applications

The primary significance of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** in the pharmaceutical industry is its role as a key intermediate in the synthesis of Lafutidine.[6] Lafutidine is a second-generation histamine H<sub>2</sub> receptor antagonist used for the treatment of gastric ulcers and other conditions related to excessive stomach acid.[7]

## Role in Lafutidine Synthesis



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Role as a key intermediate in Lafutidine synthesis.

While the direct biological activity of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** is not extensively documented, its chemical structure, containing a substituted pyridine and a piperidine moiety, is a common scaffold in a variety of biologically active molecules. Compounds with similar structural features have been investigated for a range of therapeutic applications, including as antimicrobials and for their effects on the central nervous system.<sup>[8]</sup>

General research indicates that compounds containing the **2-chloro-4-(piperidin-1-ylmethyl)pyridine** scaffold may be of interest for their potential interactions with various receptors and enzymes.<sup>[4]</sup> However, specific targets and mechanisms of action for this particular intermediate have not been fully elucidated in publicly available literature. Its primary application remains as a building block in the synthesis of more complex and biologically active molecules, most notably Lafutidine.<sup>[4]</sup>

## Spectral Data

Detailed spectral data is crucial for the identification and characterization of chemical compounds. While a comprehensive public database of the NMR, IR, and mass spectra for **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** is not readily available, the expected spectral characteristics can be inferred from its structure.

- <sup>1</sup>H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, the piperidine ring, and the methylene bridge connecting the two.
- <sup>13</sup>C NMR: The spectrum would display distinct peaks for each of the 11 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, and attached to heteroatoms).
- IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-N stretching of the piperidine and methylene bridge.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.7 g/mol), along with a characteristic isotopic

pattern due to the presence of a chlorine atom.

Researchers requiring definitive spectral data for this compound should refer to commercial supplier documentation or perform their own analytical characterization.

## Conclusion

**2-Chloro-4-(piperidin-1-ylmethyl)pyridine** is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through a multi-step process, and its primary application lies in the pharmaceutical industry as a crucial precursor for the histamine H<sub>2</sub> receptor antagonist, Lafutidine. While its own biological activity is not extensively studied, its structural motifs are present in a wide range of bioactive compounds, suggesting potential for further investigation in drug discovery programs. This guide provides a solid foundation for researchers and drug development professionals working with this important molecule.

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